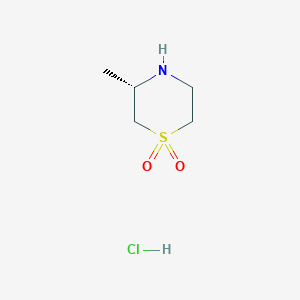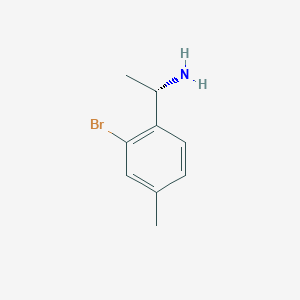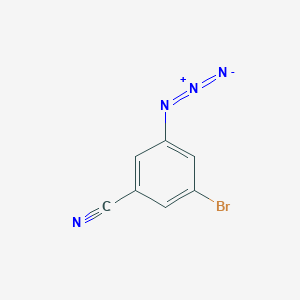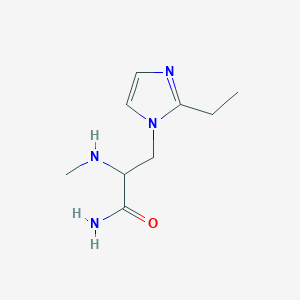
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine is a chemical compound with the molecular formula C6H7Cl2N3 and a molecular weight of 192.05 g/mol . This compound is part of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 6 of the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine can be achieved through several methods. One efficient method involves microwave-assisted regioselective amination of 3,6-dichloropyridazines . This method provides a general and selective approach to synthesizing the compound, starting from methyl-substituted pyridazines. The reaction conditions typically involve the use of microwave irradiation to facilitate the amination process, resulting in high yields and selectivity.
Chemical Reactions Analysis
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the pyridazine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine can be compared with other similar compounds, such as:
2-(3,6-Dichloropyridazin-4-YL)vinyl-amine: This compound has a vinyl group instead of an ethylamine group, leading to different reactivity and applications.
3,6-Dichloropyridazine: The parent compound without the ethylamine group, used as a starting material for various derivatives.
5-Methyl-pyridazin-3-amine: A related compound with a methyl group at position 5, showing different chemical and biological properties.
Properties
Molecular Formula |
C6H7Cl2N3 |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2-(3,6-dichloropyridazin-4-yl)ethanamine |
InChI |
InChI=1S/C6H7Cl2N3/c7-5-3-4(1-2-9)6(8)11-10-5/h3H,1-2,9H2 |
InChI Key |
ITPXRCMFQSUAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)







